5-Benzyl-3-chloro-1H-1,2,4-triazole

Medicinal Chemistry ADME Physicochemical Profiling

Researchers pursuing triazole-based antifungal or anticancer leads often encounter regioselectivity bottlenecks when derivatizing 3,5-dichloro analogs. 5-Benzyl-3-chloro-1H-1,2,4-triazole (CAS 1256643-53-4) eliminates this ambiguity with a single defined reactive site. • Single 3-Cl leaving group enables unambiguous SNAr or Pd-catalyzed coupling without competing side reactions. • 5-Benzyl motif confers LogP ~2.0-2.4, enhancing membrane permeability vs. simpler triazole cores for cellular SAR studies. • MW 193.63 with only 2 rotatable bonds-ideal fragment for lead optimization without excessive molecular complexity. • Supplied at 95% purity with batch-specific NMR/HPLC analytics; ambient shipping, 2-8°C long-term storage.

Molecular Formula C9H8ClN3
Molecular Weight 193.634
CAS No. 1256643-53-4
Cat. No. B596783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-3-chloro-1H-1,2,4-triazole
CAS1256643-53-4
Synonyms5-benzyl-3-chloro-1H-1,2,4-triazole(SALTDATA: FREE)
Molecular FormulaC9H8ClN3
Molecular Weight193.634
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC(=NN2)Cl
InChIInChI=1S/C9H8ClN3/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,13)
InChIKeyVKHFSGDTOPZGFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyl-3-chloro-1H-1,2,4-triazole Overview


5-Benzyl-3-chloro-1H-1,2,4-triazole (CAS 1256643-53-4, MFCD18381886) is a 1,2,4-triazole heterocycle bearing a 5-benzyl substituent and a 3-chloro group. Its molecular formula is C9H8ClN3 with a molecular weight of 193.63 g/mol . The compound is primarily used as a synthetic building block in medicinal chemistry, with reported potential for generating antifungal, antimicrobial, and anticancer lead candidates . The chloro substituent at the 3-position provides a handle for nucleophilic aromatic substitution and cross-coupling reactions, while the benzyl group at the 5-position introduces steric bulk and lipophilicity (calculated LogP ~2.0-2.4) [1].

5-Benzyl-3-chloro-1H-1,2,4-triazole Irreplaceability


Within the 1,2,4-triazole class, small changes in substitution pattern drastically alter physicochemical properties, reactivity, and biological profile. The target compound's specific combination of a 3-chloro leaving group and a 5-benzyl lipophilic moiety confers a distinct LogP (2.0-2.4) and steric environment that is not replicated by simpler analogs such as 3-chloro-1,2,4-triazole (LogP ~0.28-0.46) [1], 3,5-dichloro-1,2,4-triazole (CAS 10327-87-4) , or 5-benzyl-1H-1,2,4-triazole (CAS 21117-34-0, lacking the chloro handle) . These differences directly impact compound solubility, membrane permeability, and the scope of downstream derivatization reactions. Generic substitution with an in-class alternative would therefore alter the synthetic trajectory and likely compromise the intended biological or material properties. The quantitative evidence below demonstrates these measurable differentiators.

5-Benzyl-3-chloro-1H-1,2,4-triazole: Quantitative Differentiation


Lipophilicity vs. 3-Chloro-1,2,4-triazole

The target compound exhibits a calculated LogP of 2.36 (or 2.05 [1]), which is approximately 5- to 8-fold higher (on a log scale) than the LogP of the simpler 3-chloro-1,2,4-triazole (0.28-0.46) [2]. This substantial increase in lipophilicity is directly attributable to the 5-benzyl group and translates to markedly different membrane permeability and solubility profiles. [1][2]

Medicinal Chemistry ADME Physicochemical Profiling

Molecular Weight & Rotatable Bonds vs. Unsubstituted Triazole

5-Benzyl-3-chloro-1H-1,2,4-triazole has a molecular weight of 193.63 g/mol and 2 rotatable bonds . In contrast, the unsubstituted core 3-chloro-1,2,4-triazole has a molecular weight of 103.51 g/mol and 0 rotatable bonds [1]. This difference of ~90 g/mol and the introduction of conformational flexibility via the benzyl group place the target compound in a distinct chemical space—it is a mid-sized fragment rather than a minimal core scaffold. [1]

Medicinal Chemistry Lead Optimization Fragment-Based Design

Single Chloro Handle vs. Dichloro Analog

The compound possesses a single chlorine atom at the 3-position, enabling site-selective nucleophilic substitution or cross-coupling reactions . The closely related analog 3,5-dichloro-1,2,4-triazole (CAS 10327-87-4) contains two chlorine atoms at the 3- and 5-positions, which can lead to bis-substitution or require additional protection/deprotection steps for selective functionalization . The target compound therefore offers a cleaner, more predictable reaction profile for generating monosubstituted derivatives.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Purity & Analytical Documentation

Commercial suppliers provide 5-benzyl-3-chloro-1H-1,2,4-triazole at standard purities of 95% and 98% [1], with batch-specific analytical reports (NMR, HPLC, GC) available upon request . This level of quality documentation is not uniformly available for all in-class analogs, particularly less common derivatives. The availability of verified purity data reduces the risk of unknown impurities interfering with sensitive biological assays or catalytic reactions. [1]

Procurement Quality Assurance Analytical Chemistry

5-Benzyl-3-chloro-1H-1,2,4-triazole Applications


Antifungal & Antimicrobial SAR Fragment

Based on its LogP of ~2.0-2.4 and the presence of a reactive 3-chloro group, this compound serves as an advanced fragment for generating libraries of triazole-based antifungals and antimicrobials. The benzyl group confers enhanced membrane permeability compared to simpler triazole cores , while the chloro handle enables rapid diversification via SNAr or cross-coupling. Researchers can use this building block to accelerate structure-activity relationship (SAR) studies around the 5-position without requiring additional de novo synthesis steps.

Site-Selective Heterocycle Functionalization

The single 3-chloro substituent provides a defined site for nucleophilic displacement or metal-catalyzed coupling, avoiding the regioselectivity issues encountered with 3,5-dichloro analogs . This makes 5-benzyl-3-chloro-1H-1,2,4-triazole an ideal substrate for synthesizing 3-amino, 3-alkoxy, or 3-aryl derivatives with a retained 5-benzyl motif. The moderate molecular weight (193.63 g/mol) and 2 rotatable bonds also make it suitable for incorporation into larger drug-like molecules.

Analytical Reference Standard

With commercially available purity of 95-98% and batch-specific analytical data (NMR, HPLC, GC) , this compound can be used as a reference standard for developing and validating analytical methods for triazole-containing pharmaceuticals or agrochemicals. Its distinct retention time and spectroscopic signature, arising from the benzyl-chloro substitution pattern, make it a useful calibrant in HPLC and LC-MS assays. [1]

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